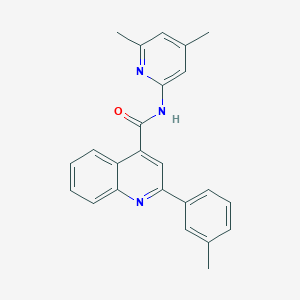![molecular formula C16H10N4O B11117382 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11117382.png)
5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE is a heterocyclic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is part of the broader class of oxadiazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE typically involves the reaction of diphenylamine with oxadiazole derivatives under specific conditions. One common method includes the use of 2-cyanoacetic acid under basic conditions, leading to the formation of the desired product . The reaction is characterized by the formation of a furazanopyrazine core, which is a key structural component of the compound .
Industrial Production Methods
Industrial production of DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution and cyclization reactions, which are essential for constructing the oxadiazole and pyrazine rings .
Chemical Reactions Analysis
Types of Reactions
DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium hexacyanoferrate(III) and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole and pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties make it an effective modulator of various biochemical processes . It can interact with enzymes and receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-B]PYRAZINE: Similar in structure but contains sulfur instead of oxygen, leading to different electronic properties.
Quinoxaline Derivatives: These compounds have a similar core structure but differ in their substituents, affecting their reactivity and applications.
Uniqueness
DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE stands out due to its strong electron-withdrawing capabilities and its ability to form stable complexes with various substrates . This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C16H10N4O |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
5,6-diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-14(12-9-5-2-6-10-12)18-16-15(17-13)19-21-20-16/h1-10H |
InChI Key |
ZKJWNSFFVBZYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NON=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11117308.png)
![2,2'-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11117316.png)
![Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11117324.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11117334.png)
![N'-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11117352.png)
![2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid](/img/structure/B11117355.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11117365.png)
![2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11117372.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117374.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117387.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11117388.png)
![1-(4-Cyclohexylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11117393.png)
![N-(2-ethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117405.png)

